molecular formula C12H18O3 B13745736 Ethyl 2-acetyl-2-allylpent-4-ene-1-oate CAS No. 3508-77-8

Ethyl 2-acetyl-2-allylpent-4-ene-1-oate

Cat. No.: B13745736
CAS No.: 3508-77-8
M. Wt: 210.27 g/mol
InChI Key: IOZNORWPBHWYBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The exploration of multifunctional compounds is a cornerstone of modern organic synthesis. Ethyl 2-acetyl-2-allylpent-4-ene-1-oate serves as an exemplary model of such a molecule, embodying several key functionalities within a compact framework. Its study provides insights into the strategic assembly of complex carbon skeletons, a fundamental goal in the synthesis of natural products and other functionally rich organic molecules.

This compound is a molecule characterized by a high density of functional groups. nih.gov Its central feature is a quaternary carbon atom, a carbon atom bonded to four other carbon atoms. This structural motif is a significant challenge to construct selectively in organic synthesis. nih.govacs.org

The key functional groups present in the molecule are:

An ethyl ester group (-COOCH₂CH₃)

An acetyl group (a ketone, -COCH₃)

Two allyl groups (-CH₂CH=CH₂)

This combination of an ester and a ketone makes it a β-keto ester. nih.gov The presence of two allyl groups on the α-carbon (the carbon adjacent to the carbonyl groups) is a distinctive feature. These allyl groups, with their carbon-carbon double bonds, are themselves versatile functional handles that can participate in a wide array of subsequent chemical transformations. researchgate.net

Below is a table summarizing the key properties of this compound.

PropertyValue
IUPAC Name ethyl 2-acetyl-2-prop-2-enylpent-4-enoate nih.gov
Molecular Formula C₁₂H₁₈O₃ nih.gov
Molecular Weight 210.27 g/mol nih.gov
CAS Number 3508-77-8

This data is interactive and can be sorted by clicking on the column headers.

The academic significance of this compound lies in the synthetic challenges and opportunities presented by its structure, particularly the all-carbon quaternary stereocenter. caltech.edu The creation of such centers is a formidable challenge in organic synthesis due to the steric hindrance involved in bringing four carbon substituents together. acs.org Molecules containing these motifs are prevalent in a wide range of biologically active natural products. caltech.edu

The presence of multiple functional groups allows for a diverse range of chemical manipulations. For instance, the ketone and ester can be selectively modified, and the two terminal double bonds of the allyl groups can undergo various addition or cross-coupling reactions. This makes compounds like this compound valuable building blocks or intermediates in the total synthesis of more complex molecules. nih.gov

Research in this area often focuses on developing stereoselective methods to control the three-dimensional arrangement of the groups around the quaternary center. nih.gov The ability to synthesize specific stereoisomers is crucial in fields like medicinal chemistry, where the biological activity of a molecule is often highly dependent on its stereochemistry. The development of catalytic enantioselective methods for the synthesis of such compounds is therefore a highly active area of research. nih.govnih.gov

The synthesis of structures like this compound is rooted in the broader history of carbon-carbon bond formation in organic chemistry. A foundational reaction for this class of molecules is the alkylation of β-keto esters, a classic method dating back to the 19th century. nih.gov This reaction typically involves the deprotonation of the α-carbon of a β-keto ester to form an enolate, which then acts as a nucleophile to attack an alkyl halide.

To generate a diallylated product such as this compound, this process would be performed sequentially. Starting with a simple β-keto ester like ethyl acetoacetate (B1235776), the first allylation would introduce one allyl group. A second deprotonation and subsequent reaction with an allyl halide would then install the second allyl group, creating the quaternary carbon center.

A major advancement in this area was the development of transition metal-catalyzed allylic alkylation reactions, most notably the palladium-catalyzed Tsuji-Trost reaction. mdpi.comnih.gov This reaction allows for the use of allylic acetates or carbonates as electrophiles under milder conditions than traditional alkyl halides. nih.govlookchem.com The mechanism involves the formation of a π-allylpalladium complex, which is then attacked by a nucleophile, such as the enolate of a β-keto ester. caltech.edumdpi.com

The evolution of this methodology has seen the development of asymmetric variants, which use chiral ligands on the metal catalyst to induce enantioselectivity, allowing for the controlled synthesis of a specific stereoisomer. acs.orgthieme-connect.de These modern methods have significantly enhanced the ability of synthetic chemists to construct complex molecules with all-carbon quaternary stereocenters with high levels of stereocontrol. nih.govcaltech.edu

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

3508-77-8

Molecular Formula

C12H18O3

Molecular Weight

210.27 g/mol

IUPAC Name

ethyl 2-acetyl-2-prop-2-enylpent-4-enoate

InChI

InChI=1S/C12H18O3/c1-5-8-12(9-6-2,10(4)13)11(14)15-7-3/h5-6H,1-2,7-9H2,3-4H3

InChI Key

IOZNORWPBHWYBA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC=C)(CC=C)C(=O)C

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways for Ethyl 2 Acetyl 2 Allylpent 4 Ene 1 Oate

Classical and Contemporary Approaches to Synthesis

The synthesis of Ethyl 2-acetyl-2-allylpent-4-ene-1-oate is primarily achieved through the dialkylation of an active methylene (B1212753) compound, specifically ethyl acetoacetate (B1235776). This β-ketoester is an ideal starting material due to the acidity of the α-hydrogens located between two carbonyl groups, which facilitates the formation of a stabilized enolate ion. libretexts.org

Alkylation Reactions of Active Methylene Compounds for Construction of the Core Structure

The fundamental approach to constructing the carbon skeleton of this compound involves the acetoacetic ester synthesis. libretexts.org This method utilizes ethyl acetoacetate as a precursor, which possesses two acidic α-hydrogens. libretexts.org The presence of two electron-withdrawing carbonyl groups increases the acidity of these protons, allowing for their removal by a suitable base to form a nucleophilic enolate. This enolate can then undergo alkylation via an SN2 reaction with an appropriate alkyl halide. libretexts.org For the synthesis of the target molecule, a sequential or one-pot dialkylation is necessary.

Investigation of Base-Mediated Dialkylation Protocols

The choice of base is critical in the dialkylation of ethyl acetoacetate to achieve high yields of the desired product. Both inorganic and organic bases have been investigated for this purpose, with their effectiveness often depending on factors such as solubility, steric hindrance, and the nature of the cation.

Recent studies have highlighted cesium carbonate (Cs₂CO₃) as a highly effective base for the exclusive dialkylation of active methylene compounds. researchgate.netresearchgate.net Research has demonstrated that using cesium carbonate in a polar aprotic solvent like N,N-dimethylformamide (DMF) can lead to the quantitative yield of diallylated products from β-ketoesters like ethyl acetoacetate. researchgate.netresearchgate.net This method is noted for producing exclusively dialkylated products, avoiding the formation of monoalkylated intermediates. researchgate.netresearchgate.net The reaction proceeds smoothly at room temperature, offering a significant advantage in terms of reaction conditions. researchgate.net The high efficiency of cesium carbonate is attributed to the "cesium effect," where the large and soft cesium cation coordinates loosely with the enolate, leading to a more reactive "naked" enolate anion that readily undergoes alkylation.

A typical procedure involves stirring the active methylene compound with an excess of the alkyl halide in the presence of cesium carbonate. researchgate.net For the synthesis of this compound, this would involve the reaction of ethyl acetoacetate with allyl bromide and cesium carbonate in DMF. researchgate.net

Table 1: Cesium Carbonate Mediated Dialkylation of Active Methylene Compounds

Entry Active Methylene Compound Alkyl Halide Product Yield (%)
1 Acetyl acetone Allyl bromide 3,3-Diallylpentane-2,4-dione ~100
2 Ethyl acetoacetate Allyl bromide Ethyl 2-acetyl-2-allylpent-4-enoate >95
3 Malononitrile Benzyl (B1604629) bromide 2,2-Dibenzylmalononitrile 96

This table is representative of the effectiveness of cesium carbonate in dialkylation reactions as reported in the literature. researchgate.netresearchgate.net

While cesium carbonate is highly effective for dialkylation, other bases have been traditionally used and offer different selectivities.

Sodium Ethoxide (NaOEt): A classic base used in acetoacetic ester synthesis, sodium ethoxide in ethanol (B145695) is effective for generating the enolate of ethyl acetoacetate. orgsyn.org However, this method often requires careful control of stoichiometry to favor either mono- or dialkylation. To achieve dialkylation, a stepwise approach is typically employed, where the monoalkylated product is isolated and then subjected to a second alkylation step.

Potassium Carbonate (K₂CO₃): Potassium carbonate is another inorganic base used in these reactions, often in conjunction with a phase-transfer catalyst to enhance its effectiveness in organic solvents. sciencemadness.org While it can promote alkylation, it may require more forcing conditions (e.g., higher temperatures) compared to cesium carbonate.

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): DBU is a non-nucleophilic organic base that has been shown to be effective in the alkylation of active methylene compounds. oup.com Interestingly, the polarity of the solvent plays a crucial role in determining the outcome of DBU-mediated alkylations. In nonpolar solvents like benzene, DBU favors monoalkylation. oup.com Conversely, in polar solvents such as DMF, DBU can be used to promote dialkylation, making it a versatile reagent where the product selectivity can be tuned by the choice of solvent. oup.com

Allylation Reactions for Introduction of Olefinic Moieties

The introduction of the two allyl groups to form this compound is achieved through an allylation reaction, which is a specific type of alkylation. The electrophile in this reaction is an allyl halide, most commonly allyl bromide. The enolate of ethyl acetoacetate acts as the nucleophile and attacks the allyl bromide in an SN2 fashion, displacing the bromide and forming a new carbon-carbon bond.

The process can be performed in a single step where an excess of allyl bromide and a suitable base like cesium carbonate are used to drive the reaction to the diallylated product. researchgate.net Alternatively, a stepwise approach can be taken, where the monoallylated intermediate, ethyl 2-acetylpent-4-enoate, is first synthesized and isolated, and then subjected to a second allylation step.

Chemo- and Regioselective Considerations in Synthesis

The alkylation of the enolate of ethyl acetoacetate presents challenges in terms of chemo- and regioselectivity. The enolate is an ambident nucleophile, meaning it has two nucleophilic sites: the α-carbon and the oxygen atom of the enolate.

C-alkylation vs. O-alkylation: The desired reaction for the synthesis of this compound is C-alkylation , where the new bond forms at the central carbon atom. However, O-alkylation , where the allyl group attaches to the oxygen atom, can occur as a competing side reaction. The ratio of C- to O-alkylation is influenced by several factors, including the nature of the cation, the solvent, and the leaving group of the alkylating agent. Generally, more ionic character in the enolate (favored by polar aprotic solvents and counterions like cesium) and the use of soft electrophiles like allyl bromide tend to favor C-alkylation.

Regioselectivity: In the context of dialkylation, regioselectivity refers to the position of the second alkylation. For a symmetrical starting material like ethyl acetoacetate, the first alkylation occurs at the α-carbon. The second alkylation also occurs at the same carbon, leading to a quaternary carbon center. The use of a strong base ensures the complete deprotonation of the monoalkylated intermediate, facilitating the second alkylation at the same position. researchgate.net

Control of Functional Group Reactivity During Multi-Step Transformations

The alkylation of ethyl acetoacetate presents a challenge in controlling functional group reactivity due to the presence of two acidic α-hydrogens and the potential for O-alkylation of the enolate intermediate. wikipedia.org The formation of the desired C,C-diallylated product necessitates reaction conditions that favor C-alkylation over O-alkylation and drive the reaction to completion for both allyl group additions.

One effective strategy to achieve exclusive C,C-dialkylation is the use of cesium carbonate (Cs₂CO₃) as the base in a polar aprotic solvent such as dimethylformamide (DMF). semanticscholar.orgresearchgate.netresearchgate.net Research has shown that the reaction of ethyl acetoacetate with allyl bromide in the presence of cesium carbonate in DMF at room temperature leads to the formation of the diallylated product in high yield with excellent selectivity for C-alkylation. semanticscholar.orgresearchgate.net In contrast, other bases like sodium ethoxide or potassium tert-butoxide are known to promote O-alkylation, particularly in DMF. semanticscholar.org

The choice of the base and solvent system is therefore critical in directing the regioselectivity of the allylation. The "cesium effect" has been noted in various organic transformations, where the large and soft cesium cation is believed to influence the reactivity of the enolate, favoring C-alkylation. researchgate.net

Strategies for Selective Introduction of Allyl Groups

The introduction of two allyl groups onto the α-carbon of ethyl acetoacetate can be achieved through a one-pot reaction or a stepwise approach. A one-pot reaction is generally preferred for its operational simplicity and efficiency.

A key strategy for achieving selective diallylation is the use of a suitable base and an excess of the allylating agent. A study on the alkylation of active methylene compounds demonstrated that using cesium carbonate as the base and 2.5 equivalents of allyl bromide in DMF resulted in the exclusive formation of the diallylated product in a short reaction time. semanticscholar.orgresearchgate.net This method avoids the formation of mono-allylated intermediates, simplifying the purification process. semanticscholar.org

The reactivity of the active methylene compound plays a role in the ease of dialkylation. Ethyl acetoacetate is sufficiently reactive to undergo dialkylation under these conditions. semanticscholar.orgresearchgate.net

Below is a data table summarizing the results of the cesium carbonate-mediated diallylation of ethyl acetoacetate.

Active Methylene CompoundAlkylating AgentBaseSolventTime (min)Yield (%) of Diallylated ProductReference
Ethyl acetoacetateAllyl bromideCs₂CO₃DMF4598 researchgate.net
Table 1: Cesium Carbonate Mediated Diallylation of Ethyl Acetoacetate.

Development of Catalytic Protocols for Synthesis

While traditional base-mediated alkylation is effective, the development of catalytic protocols offers advantages in terms of milder reaction conditions, improved selectivity, and reduced waste.

Transition Metal-Catalyzed Approaches (e.g., Palladium-catalyzed allylation)

Palladium-catalyzed allylic alkylation is a powerful tool for the formation of C-C bonds. nih.govnih.gov This methodology typically involves the reaction of an enolate with a π-allylpalladium complex generated in situ from an allylic precursor. While extensively studied for mono-alkylation, examples of palladium-catalyzed diallylation of β-keto esters are less common.

The challenge in palladium-catalyzed diallylation lies in controlling the sequential introduction of the two allyl groups and preventing side reactions. The choice of ligands, palladium precursor, and reaction conditions is crucial for achieving high yields and selectivity. Research in this area is ongoing to develop efficient catalytic systems for the synthesis of diallylated compounds like this compound.

Organocatalytic Methods

Organocatalysis has emerged as a valuable alternative to metal-catalyzed reactions, offering mild and often enantioselective transformations. For the allylation of β-keto esters, organocatalytic approaches have been developed, primarily focusing on asymmetric mono-alkylation. rsc.org These reactions often utilize chiral amines or other small organic molecules as catalysts.

The application of organocatalysis to the di-allylation of ethyl acetoacetate to form an achiral product like this compound is less explored. However, the principles of organocatalysis could potentially be applied to develop efficient and selective methods for this transformation. A sequential organocatalytic allylation could be a plausible, albeit less direct, route. rsc.org

Optimization of Reaction Conditions and Process Efficiency

The optimization of reaction conditions is paramount for maximizing the yield and purity of the desired product while minimizing reaction times and the use of excess reagents.

Solvent Systems and Their Influence on Reaction Outcomes

The choice of solvent can significantly impact the outcome of the diallylation of ethyl acetoacetate. Polar aprotic solvents, such as dimethylformamide (DMF), are often employed in alkylation reactions of active methylene compounds as they can effectively solvate the metal cation of the enolate without strongly solvating the enolate anion, thereby enhancing its nucleophilicity. semanticscholar.org

The use of DMF in combination with cesium carbonate has been shown to be highly effective for the exclusive C,C-diallylation of ethyl acetoacetate. semanticscholar.orgresearchgate.net In contrast, protic solvents are generally avoided as they can protonate the enolate, reducing its reactivity. Non-polar solvents may not be suitable due to the poor solubility of the enolate salt.

Phase-transfer catalysis (PTC) offers another approach where the reaction can be carried out in a biphasic system, often using a non-polar organic solvent and an aqueous or solid base. nih.govrsc.orgsciencemadness.org This technique can facilitate the transfer of the enolate from the aqueous or solid phase to the organic phase where the reaction with the alkylating agent occurs. While PTC has been successfully applied to the mono-alkylation of β-keto esters, its application for efficient diallylation would require careful optimization of the catalyst, base, and solvent system. nih.govrsc.orgsciencemadness.org

Temperature and Pressure Effects on Reaction Kinetics and Yields

In the context of related synthetic procedures, such as the synthesis of diethyl malonate, reaction temperature is a critical parameter that is carefully optimized. For instance, in certain carbonylation reactions to produce diethyl malonate, an optimal temperature is identified, beyond which the catalytic activity may decrease. researchgate.net

Pressure is less commonly a critical variable in the allylation of ethyl acetoacetate under typical laboratory conditions, as these reactions are often carried out at atmospheric pressure. Significant pressure effects are more relevant for reactions involving gaseous reactants or where the transition state has a significantly different volume than the reactants.

Without specific experimental studies on this compound, a data table illustrating the precise relationship between temperature, pressure, and yield cannot be constructed.

Reactor Design and Scale-Up Considerations in Academic Research

In an academic research setting, the synthesis of a compound like this compound is typically conducted in standard laboratory glassware, such as round-bottom flasks equipped with a condenser, magnetic or overhead stirrer, and an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions.

For the scale-up of such a synthesis, several factors would need to be considered:

Heat Transfer: The allylation of ethyl acetoacetate is often exothermic. As the reaction scale increases, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation more challenging. A jacketed reactor with a circulating heating/cooling fluid would be necessary to maintain precise temperature control.

Mass Transfer: Efficient mixing becomes more critical at a larger scale to ensure homogeneity and consistent reaction rates. An overhead mechanical stirrer with an appropriately designed impeller would replace a magnetic stir bar.

Reagent Addition: The controlled addition of reagents, such as the base and allyl halide, is crucial to manage the reaction exotherm and minimize the formation of impurities. This would be achieved using addition funnels or syringe pumps.

Safety: The safe handling of flammable solvents and reactive reagents is a primary concern. The scale-up process would require a thorough risk assessment and the implementation of appropriate safety measures.

While general principles of reactor design for esterification and alkylation reactions are well-established, specific designs tailored to the production of this compound are not described in the available literature. A study on the design of a plug flow reactor for ethyl acetate (B1210297) production highlights the detailed engineering considerations required for scaling up ester synthesis, including calculations for reactor volume, height, and heat transfer. researchgate.net However, this is for a different, simpler ester and reaction type.

Mechanistic Elucidation of Formation and Transformation Reactions

Detailed Mechanistic Studies of Alkylation Reactions

The primary route to Ethyl 2-acetyl-2-allylpent-4-ene-1-oate involves the sequential alkylation of ethyl acetoacetate (B1235776) with an allyl halide, such as allyl bromide. libretexts.orgmolbase.com This process is fundamentally a sequence of deprotonation and nucleophilic substitution reactions.

The synthesis begins with the deprotonation of ethyl acetoacetate at the α-carbon (the carbon atom situated between the two carbonyl groups). libretexts.org The hydrogens on this carbon are particularly acidic (pKa ≈ 11 in DMSO) compared to typical α-hydrogens of ketones (pKa ≈ 20) or esters (pKa ≈ 25). masterorganicchemistry.com This enhanced acidity is due to the inductive effect of the two adjacent carbonyl groups and, more importantly, the ability of the resulting conjugate base—the enolate—to delocalize the negative charge onto both oxygen atoms through resonance. libretexts.orgjove.commasterorganicchemistry.com

The reaction is typically initiated by a strong base, such as sodium ethoxide, which is strong enough to deprotonate the α-carbon. youtube.com The use of an alkoxide base corresponding to the ester's alcohol component (ethoxide for an ethyl ester) is crucial to prevent transesterification, a potential side reaction. libretexts.org The formation of the enolate is a reversible process, but the subsequent alkylation step drives the reaction to completion. jove.com

The resulting enolate is an ambident nucleophile, meaning it has two nucleophilic sites: the α-carbon and the carbonyl oxygen. researchgate.net This duality leads to two possible reaction pathways upon introduction of an electrophile: C-alkylation and O-alkylation. The pathway taken is influenced by factors discussed in section 3.3. For the synthesis of this compound, C-alkylation is the desired pathway.

Table 1: Approximate pKa Values of α-Hydrogens in Various Carbonyl Compounds.
Compound TypeExampleApproximate pKa
AlkaneEthane~50
EsterEthyl Acetate (B1210297)~25
KetoneAcetone~20
β-Keto EsterEthyl Acetoacetate~11

Once the enolate of ethyl acetoacetate is formed, it acts as a potent carbon nucleophile. The subsequent alkylation proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. blogspot.comfiveable.me In this step, the nucleophilic α-carbon of the enolate attacks the electrophilic carbon of an allyl halide (e.g., allyl bromide), displacing the halide leaving group. libretexts.org

This reaction is subject to the typical constraints of SN2 reactions. libretexts.org Therefore, primary alkyl halides, and particularly reactive ones like allyl and benzyl (B1604629) halides, are excellent substrates. blogspot.comfiveable.me Secondary halides react more slowly, while tertiary halides are unsuitable as they lead predominantly to elimination (E2) products. libretexts.orgfiveable.me

The formation of this compound requires two successive alkylation steps. youtube.com After the first allylation, the resulting ethyl 2-acetylpent-4-enoate still possesses one acidic α-hydrogen. A second equivalent of base removes this proton to form a new enolate, which then undergoes a second SN2 reaction with another molecule of allyl bromide to yield the final diallylated product. libretexts.org

Investigation of Potential Rearrangement Processes

Allyl β-keto esters and related structures are known to undergo sigmatropic rearrangements, which could represent potential transformation pathways for this compound or its intermediates.

One such process is the Claisen Rearrangement , a vanderbilt.eduvanderbilt.edu-sigmatropic rearrangement that occurs with allyl vinyl ethers. nih.gov While the desired product is formed via C-alkylation, any O-allylated byproduct formed could potentially undergo a Claisen rearrangement upon heating. This would involve the conversion of the O-allylated enol ether intermediate into a C-allylated β-keto ester.

Another relevant transformation is the Carroll Rearrangement , which is a thermal rearrangement of allyl β-keto esters to form γ,δ-unsaturated ketones after decarboxylation. nih.govresearchgate.net This reaction typically involves the enol form of the β-keto ester reacting with an allylic alcohol, but it highlights the potential for rearrangement in systems containing both allyl and β-keto ester functionalities. researchgate.net Under palladium catalysis, allyl β-keto esters can undergo decarboxylation to form π-allylpalladium enolates, which can then lead to various products, including α-allyl ketones. nih.gov

Kinetic and Thermodynamic Analysis of Key Synthetic Steps

The regioselectivity of the alkylation of the ambident ethyl acetoacetate enolate (C-alkylation vs. O-alkylation) is a classic example of kinetic versus thermodynamic control. researchgate.netlibretexts.org

Kinetic Control : O-alkylation is often the kinetically favored pathway, meaning it has a lower activation energy and proceeds faster. researchgate.netlibretexts.org This is because the oxygen atom in the enolate bears a higher partial negative charge, making it more readily attacked by the electrophile, especially under conditions that favor a "free" or solvent-separated ion pair (e.g., polar aprotic solvents, highly dissociating counterions).

Thermodynamic Control : C-alkylation leads to the more stable product. researchgate.net The C-C bond formed is stronger and more stable than the C-O bond of the enol ether product from O-alkylation. This pathway is favored under conditions that allow for equilibration, such as using a protic solvent or a less reactive alkylating agent, where any initially formed O-alkylated product can revert to the enolate and then react to form the more stable C-alkylated product. masterorganicchemistry.com

In the synthesis of this compound, C-alkylation is desired. The reaction conditions are therefore chosen to favor the thermodynamic product. Studies on similar systems have shown that factors like the solvent, the counter-ion of the enolate, and the nature of the leaving group on the electrophile all play a role. researchgate.net For instance, using less polar solvents and counter-ions that associate more tightly with the enolate's oxygen (like Li⁺ or Na⁺) can shield the oxygen atom, promoting attack at the carbon. researchgate.netmasterorganicchemistry.com

Table 2: Conditions Favoring Kinetic vs. Thermodynamic Control in Enolate Alkylation.
FactorKinetic Control (Favors O-Alkylation)Thermodynamic Control (Favors C-Alkylation)
TemperatureLow (e.g., -78 °C)Higher (e.g., Room Temp. or Reflux)
BaseStrong, bulky, non-equilibrating (e.g., LDA)Weaker, equilibrating (e.g., NaOEt, K₂CO₃)
SolventPolar aprotic (e.g., DMSO, HMPA)Less polar or protic (e.g., THF, Ethanol)
Counter-ionDissociating (e.g., K⁺)Associating (e.g., Li⁺, Mg²⁺)
Leaving Group"Hard" leaving groups (e.g., OTs)"Soft" leaving groups (e.g., I, Br)

Role of Intermediates in Reaction Pathway Determination

The primary intermediate governing the formation of this compound is the enolate ion of ethyl acetoacetate and its mono-allylated successor. libretexts.org The structure and stability of this intermediate are paramount. As discussed, the resonance-stabilized enolate is the key nucleophilic species. jove.com The nature of the ion pair formed between the enolate and the metal counter-ion (from the base) significantly influences the reaction's regioselectivity (C- vs. O-alkylation). researchgate.net A tight ion pair at the oxygen atom sterically hinders O-alkylation and promotes nucleophilic attack from the α-carbon. nih.gov

In alternative synthetic strategies, particularly those involving transition metals, different intermediates play a decisive role. For instance, palladium-catalyzed allylation reactions proceed through a π-allylpalladium complex . nih.gov In such a reaction, an allyl source (like allyl acetate or allyl alcohol) reacts with a Pd(0) catalyst to form the electrophilic π-allylpalladium intermediate. nih.govthieme-connect.com The enolate, generated under neutral or mildly basic conditions, then attacks this complex to form the C-C bond. nih.gov The stereochemical and regiochemical outcome of these reactions is determined by the nature of the ligands on the palladium catalyst and the specific geometry of the π-allylpalladium intermediate. nih.govresearchgate.net

Advanced Spectroscopic and Chromatographic Methodologies for Research Characterization

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of a molecule by providing information about the chemical environment of individual atoms. For Ethyl 2-acetyl-2-allylpent-4-ene-1-oate, a combination of one-dimensional and two-dimensional NMR experiments would be required for a complete structural assignment.

¹H NMR spectroscopy provides information about the number of different types of protons and their neighboring protons. The expected chemical shifts (δ) for the protons in this compound are predicted based on typical values for similar functional groups.

Table 1: Predicted ¹H NMR Data

Protons Predicted Chemical Shift (ppm) Multiplicity
CH₃ (acetyl) ~2.1 Singlet (s)
CH₃ (ethyl) ~1.2 Triplet (t)
CH₂ (ethyl) ~4.1 Quartet (q)
CH₂ (allyl) ~2.5 Doublet (d)
=CH (allyl) ~5.7-5.9 Multiplet (m)

¹³C NMR spectroscopy provides information about the different carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Data

Carbon Predicted Chemical Shift (ppm)
C=O (ester) ~170
C=O (ketone) ~205
Quaternary C ~60
=CH (allyl) ~133
=CH₂ (allyl) ~118
CH₂ (allyl) ~40
O-CH₂ (ethyl) ~61
CH₃ (ethyl) ~14

Distortionless Enhancement by Polarization Transfer (DEPT) NMR experiments are used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) groups. A DEPT-135 experiment would show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. Quaternary carbons are not observed in DEPT spectra.

Two-dimensional NMR techniques are crucial for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing which protons are adjacent to each other.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is essential for identifying the connectivity across quaternary carbons and carbonyl groups.

Mass Spectrometry (MS) Techniques for Molecular Formula and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and molecular formula of a compound and can provide structural information through the analysis of fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique would be used to determine the purity of this compound and to confirm its molecular weight. The mass spectrum would be expected to show a molecular ion peak ([M]⁺) corresponding to the molecular weight of the compound (m/z = 210). Analysis of the fragmentation pattern would provide further confirmation of the structure.

Table 3: Compound Names Mentioned

Compound Name

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the structural elucidation of novel compounds by providing the exact mass of the molecule and its fragments with high precision. This accuracy allows for the determination of the elemental composition of an ion.

For this compound, the molecular formula is C₁₂H₁₈O₃. The theoretical exact mass of the neutral molecule is calculated to be 210.1256 g/mol . nih.gov In a typical HRMS analysis, the compound would be ionized, often forming the protonated molecule [M+H]⁺ or a sodium adduct [M+Na]⁺. The high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument, would then measure the mass-to-charge ratio (m/z) of these ions to within a few parts per million (ppm).

Table 1: Theoretical Exact Masses of Possible Molecular Ions for this compound

Ion Species Molecular Formula Theoretical Exact Mass (m/z)
[M]⁺ C₁₂H₁₈O₃ 210.1256
[M+H]⁺ C₁₂H₁₉O₃⁺ 211.1334

The experimental determination of the m/z value corresponding to one of these theoretical masses would confirm the elemental composition of the synthesized molecule, providing strong evidence for its identity. Further analysis of the fragmentation patterns observed in the tandem mass spectrometry (MS/MS) spectrum can reveal structural details. For instance, the NIST mass spectrometry database indicates that a common fragment observed in the GC-MS analysis of this compound has an m/z of 43, which likely corresponds to the acetyl group [CH₃CO]⁺. nih.gov

Chromatographic Methods for Purification and Analytical Assessment

Chromatography is an essential tool for both the purification of synthesized compounds and the assessment of their purity. The choice of technique depends on the compound's properties, such as volatility and polarity, as well as the scale of the separation required.

Gas Chromatography (GC) for Volatile Component Analysis and Purity Evaluation

Gas Chromatography (GC) is a powerful technique for analyzing volatile and thermally stable compounds like this compound. It is primarily used to assess the purity of a sample by separating the target compound from any volatile impurities or residual starting materials.

In a typical GC analysis, a small amount of the sample is injected into a heated port, where it is vaporized and carried by an inert gas (the mobile phase) through a capillary column. The separation is based on the differential partitioning of the analytes between the mobile phase and a stationary phase coated on the inside of the column. For a moderately polar compound like this ester, a standard non-polar or mid-polarity column, such as one with a polydimethylsiloxane (B3030410) or a (5%-phenyl)-methylpolysiloxane stationary phase, would be suitable.

The purity is determined by the relative area of the peak corresponding to the target compound in the resulting chromatogram, detected most commonly by a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

Table 2: Representative Gas Chromatography (GC) Method Parameters for Purity Analysis

Parameter Typical Value/Condition
Column ZB-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow rate of 1.0 mL/min
Injector Temp. 250 °C
Oven Program Initial 70 °C, ramp at 6 °C/min to 260 °C, hold for 5 min
Detector Mass Spectrometer (MS) or Flame Ionization Detector (FID)

| Detector Temp. | 280 °C (FID) |

These parameters are based on general methods for analyzing similar organic compounds and would be optimized for the specific analysis of this compound. scholarsresearchlibrary.com

High-Performance Liquid Chromatography (HPLC) for Separation and Isolation of Compound and Impurities

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis and purification of a broad range of organic compounds, particularly those that are non-volatile or thermally sensitive.

For a moderately non-polar compound such as this compound, reverse-phase HPLC is the most common and effective approach. In this mode, the stationary phase is non-polar (e.g., octadecylsilyl, C18), and the mobile phase is a polar solvent mixture, typically consisting of water or an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol.

The separation mechanism is based on the hydrophobic interactions between the analyte and the stationary phase. More non-polar compounds interact more strongly with the C18 column and therefore have longer retention times. The mobile phase composition is optimized to achieve good resolution between the target compound and any impurities. For analytical purposes, a UV detector is commonly used, as the acetyl group provides a chromophore.

Table 3: Typical Reverse-Phase HPLC (RP-HPLC) Method Parameters

Parameter Typical Value/Condition
Column C18, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase A: Water with 0.1% Phosphoric AcidB: Acetonitrile
Elution Mode Isocratic (e.g., 50:50 A:B) or Gradient
Flow Rate 1.0 mL/min
Column Temp. 30 °C

| Detection | UV at 225 nm |

This method is based on established procedures for similar organic esters and can be adapted for the specific compound. sielc.comresearchgate.netpensoft.net

When a high-purity sample is required for further research, such as for spectroscopic analysis or biological testing, preparative HPLC can be employed. The principle is the same as analytical HPLC, but it is performed on a larger scale to isolate and collect the compound of interest.

This involves using a wider diameter column packed with a larger particle size stationary phase to accommodate higher sample loads. The flow rate of the mobile phase is also increased proportionally. Fractions of the eluent are collected as they exit the detector, and those containing the pure compound are combined and the solvent is removed, typically by rotary evaporation. This liquid chromatography method is scalable and can be used for the isolation of impurities as well. sielc.com

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used extensively in synthetic organic chemistry to monitor the progress of a reaction. It allows for the qualitative assessment of the consumption of starting materials and the formation of products.

For the synthesis of this compound, which can be formed via the alkylation of ethyl acetoacetate (B1235776) with an allyl halide, TLC is an ideal monitoring tool. A small aliquot of the reaction mixture is spotted onto a TLC plate (typically silica (B1680970) gel). The plate is then developed in a chamber containing a suitable mobile phase (eluent).

The separation is based on the differential adsorption of the components of the mixture to the stationary phase. In a silica gel TLC, more polar compounds interact more strongly and travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf) value. The less polar product will typically have a higher Rf value than the more polar starting materials. The spots can be visualized under UV light or by staining. A common mobile phase for compounds of this type is a mixture of a non-polar solvent like n-hexane and a more polar solvent like ethyl acetate (B1210297). walisongo.ac.id

Table 4: Example TLC System for Reaction Monitoring

Component Description
Stationary Phase Silica gel 60 F₂₅₄ coated on aluminum plates
Mobile Phase n-Hexane:Ethyl Acetate (e.g., 5:1 v/v)

| Visualization | UV light (254 nm) and/or staining (e.g., p-anisaldehyde) |

By comparing the spots of the reaction mixture over time to spots of the starting materials, a chemist can determine when the reaction is complete. walisongo.ac.id

Reactivity Profiles and Diverse Chemical Transformations

Reactions Involving the Keto-Ester Moiety

The β-keto ester functional group is a versatile synthon in organic chemistry, characterized by the electrophilic nature of its two carbonyl carbons and the acidity of the α-hydrogen (though in this specific molecule, the α-carbon is quaternary). fiveable.mescispace.com The primary reactions of this moiety include transformations at the ester and ketone functionalities.

Ester Hydrolysis: The ethyl ester group can be hydrolyzed under either acidic or basic conditions to yield the corresponding β-keto carboxylic acid. aklectures.com The reaction with water is typically very slow and is catalyzed by a dilute acid, such as hydrochloric acid or sulfuric acid, in an excess of water to drive the reversible reaction toward the products. chemguide.co.ukchemguide.co.uk Alternatively, alkaline hydrolysis (saponification) using a base like sodium hydroxide (B78521) is often preferred as the reaction is irreversible, leading to the formation of the carboxylate salt. chemguide.co.uk The resulting β-keto acid is, however, prone to decarboxylation upon heating, yielding a ketone. aklectures.comrsc.org

Transesterification: Transesterification is a crucial method for modifying the ester group of β-keto esters, allowing the replacement of the ethyl group with other alkyl, allyl, or benzyl (B1604629) groups. nih.govresearchgate.net This transformation is valuable as it avoids the formation of the unstable β-keto acid intermediate. scispace.comnih.gov The reaction is typically catalyzed and can be selective for the β-keto ester even in the presence of other ester types. rsc.orgnih.gov This selectivity is often attributed to the reaction proceeding through a chelated enol intermediate. rsc.orgnih.gov A variety of catalysts have been developed for this purpose, including acids, bases, enzymes, and metal-based catalysts. nih.govbohrium.com

Catalyst TypeExamplesTypical ConditionsReference
Brønsted BaseTriethylamine (Et3N)Toluene, reflux bohrium.com
Boron-basedBoric acid, Boron trifluoride diethyl etherateSolvent-free or in solvent, mild conditions rsc.orgbohrium.com
EnzymaticLipases (e.g., Candida antarctica lipase (B570770) B)Lower temperatures, often solvent-free bohrium.com
Metal-basedZirconia/Borate combinationSolvent-free rsc.org

Reductions: The ketone carbonyl group in the β-keto ester can be selectively reduced to a secondary alcohol. This transformation is significant for the synthesis of β-hydroxy esters, which are valuable chiral building blocks. nih.govresearchgate.net A variety of reducing agents and methods are available, from chemical reagents to biocatalysts. Chemoselective reduction of the keto group in the presence of the ester can be challenging but has been achieved. For instance, treating the enolate of a β-keto ester with aluminum hydride can selectively reduce the ester group, while other methods target the ketone. jst.go.jp Biocatalytic approaches using enzymes like dehydrogenases or whole-cell systems such as baker's yeast (Saccharomyces cerevisiae) are particularly effective for achieving high enantioselectivity in the reduction of the ketone, producing optically active β-hydroxy esters. nih.govresearchgate.netacs.org

Nucleophilic Additions: Similar to other ketones, the carbonyl carbon of the keto group is electrophilic and susceptible to attack by nucleophiles. Aldehydes and ketones undergo nucleophilic addition reactions where a nucleophile attacks the electrophilic carbon of the polar carbonyl group. This leads to the formation of a tetrahedral intermediate. For β-keto esters, these reactions can include the formation of cyanohydrins (with HCN), acetals/ketals (with alcohols), and imines (with ammonia (B1221849) or primary amines). The presence of two carbonyl groups can influence the reactivity, and the enolate form of the molecule plays a crucial role in many of its reactions. fiveable.me When treated with a strong base, β-keto esters form enolates that can act as nucleophiles themselves in reactions like aldol (B89426) or Claisen condensations. fiveable.me

Reactions of the Terminal Olefinic Groups

The two allyl groups provide the molecule with the reactivity characteristic of a 1,6-diene. The terminal double bonds are regions of high electron density, making them susceptible to attack by electrophiles and enabling them to participate in various pericyclic and metal-catalyzed reactions. chemistrystudent.comchemistrysteps.com

The terminal alkene functionalities readily undergo electrophilic addition reactions. In these reactions, an electrophile is attracted to the electron-rich pi bond of the alkene, leading to the breaking of the pi bond and the formation of a carbocation intermediate, which is then attacked by a nucleophile. chemistrystudent.comsavemyexams.com Common electrophilic additions include:

Hydrohalogenation: Reaction with hydrogen halides (e.g., HBr, HCl) adds a hydrogen and a halogen across the double bond. savemyexams.comlumenlearning.com

Halogenation: Reaction with halogens (e.g., Br₂, Cl₂) adds two halogen atoms across the double bond. The reaction proceeds through a cyclic halonium ion intermediate. chemistryguru.com.sg

Hydration: Acid-catalyzed addition of water results in the formation of an alcohol.

For the unsymmetrical allyl groups in this molecule, additions like hydrohalogenation are expected to follow Markovnikov's rule, where the hydrogen atom adds to the carbon that already has more hydrogen atoms, leading to the more stable secondary carbocation intermediate. chemistrysteps.com

Diels-Alder Reaction: The allyl groups can act as dienophiles in a Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and an alkene to form a cyclohexene (B86901) ring. wikipedia.orgorganic-chemistry.org For Ethyl 2-acetyl-2-allylpent-4-ene-1-oate to participate, it would react with an external conjugated diene. The reaction is facilitated by electron-withdrawing groups on the dienophile. organic-chemistry.org

Ene Reaction: More significantly for its structure as a 1,6-diene, the compound is a prime substrate for an intramolecular ene reaction. The ene reaction is a pericyclic reaction involving the transfer of an allylic hydrogen from one unit (the "ene") to an unsaturated partner (the "enophile"), forming a new sigma bond. thieme-connect.dewikipedia.org In the case of 1,6-dienes, thermal or Lewis acid-catalyzed cyclization results in the formation of a five-membered ring, specifically a substituted vinylcyclopentane. thieme-connect.de These reactions often proceed with high stereoselectivity, preferentially forming the cis-isomer. thieme-connect.desemanticscholar.org

The presence of two terminal olefin groups makes this compound an ideal substrate for Ring-Closing Metathesis (RCM). RCM is a powerful olefin metathesis reaction that forms cyclic compounds from acyclic dienes, with the concurrent formation of a small, volatile alkene like ethylene, which drives the reaction to completion. harvard.edu This transformation is catalyzed by transition metal alkylidene complexes, most notably those based on ruthenium (e.g., Grubbs' catalysts) or molybdenum. harvard.edu The application of RCM to diallyl compounds is a well-established method for synthesizing five-membered rings. harvard.edunih.gov

Catalyst GenerationDescriptionKey FeaturesReference
Grubbs' 1st Generation(PCy3)2Cl2Ru=CHPhGood activity, tolerant to many functional groups harvard.edu
Grubbs' 2nd Generation(IMesH2)(PCy3)Cl2Ru=CHPhHigher activity, broader substrate scope nih.gov
Hoveyda-Grubbs' 2nd Gen.Ruthenium complex with a chelating isopropoxystyrene ligandIncreased stability and recyclability nih.gov
Schrock's CatalystMolybdenum-based alkylidene complexHighly reactive, less functional group tolerance harvard.edu

Allylic Reactivity and Rearrangements

The two allyl groups in this compound are prone to participate in sigmatropic rearrangements, most notably the Claisen and Cope rearrangements. These pericyclic reactions are powerful tools in organic synthesis for the formation of carbon-carbon bonds and the creation of complex molecular architectures.

Claisen Rearrangement:

The ester group in this compound can potentially undergo enolization to form a vinyl ether intermediate. While the direct O-allylation to form the necessary allyl vinyl ether precursor for a classical Claisen rearrangement is a separate synthetic step, the diallylated nature of the starting material offers a unique opportunity for a tandem Claisen-Cope rearrangement cascade. Should one of the allyl groups isomerize to a propenyl group under thermal or catalytic conditions, a subsequent Claisen rearrangement becomes feasible.

More directly, if the corresponding O-allyl β-ketoester were prepared, it would be expected to undergo a researchgate.netresearchgate.net-sigmatropic rearrangement to introduce an allyl group at the α-position. In the case of our title compound, which is already C-allylated, this pathway is less direct. However, the principles of the Claisen rearrangement are relevant to understanding the thermal stability and potential isomerization pathways of this molecule.

Cope and Oxy-Cope Rearrangements:

The 1,5-diene-like structure embedded within this compound makes it a candidate for the Cope rearrangement, a thermal researchgate.netresearchgate.net-sigmatropic rearrangement of 1,5-dienes. Upon heating, the molecule can rearrange to form a new 1,5-diene isomer.

Furthermore, the presence of the acetyl group allows for the possibility of an Oxy-Cope rearrangement. If the ketone is enolized, the resulting hydroxyl group at the 3-position of the 1,5-diene system can facilitate a researchgate.netresearchgate.net-sigmatropic rearrangement. The driving force for this reaction is the subsequent tautomerization of the enol product to a stable carbonyl compound. This reaction is often irreversible and can be accelerated by the presence of a base (anionic Oxy-Cope rearrangement).

The following table outlines the expected products from these rearrangements, based on analogous systems.

Rearrangement TypeReactantProductConditions
Cope Rearrangement This compoundIsomeric 1,5-dieneThermal
Oxy-Cope Rearrangement Enol form of this compoundγ,δ-unsaturated carbonyl compoundThermal or Base-catalyzed

This data is illustrative and based on the general reactivity of 1,5-dienes and their oxygenated derivatives.

Research on base-mediated cascade rearrangements of diallyl ethers has shown that selective researchgate.netorganic-chemistry.org-Wittig-oxy-Cope and isomerization-Claisen rearrangements can occur, highlighting the complex and competing pathways available to such systems. researchgate.netorganic-chemistry.org

Derivatization Strategies for Exploration of Chemical Space

The structural features of this compound provide multiple handles for derivatization, allowing for the exploration of a vast chemical space and the synthesis of novel compounds.

Further Alkylation and Functionalization:

The active methylene (B1212753) proton, although sterically hindered, can potentially be removed by a strong base, allowing for the introduction of a third substituent at the quaternary center. However, a more common derivatization strategy would involve the functionalization of the existing allyl groups.

The terminal double bonds of the allyl groups are susceptible to a variety of transformations, including:

Hydroboration-oxidation: to yield terminal alcohols.

Epoxidation: to form epoxides, which can be further functionalized.

Metathesis reactions: such as ring-closing metathesis (RCM) if another double bond is introduced into the molecule, or cross-metathesis with other olefins to introduce new functional groups.

Intramolecular Cyclizations:

The two allyl groups can be utilized in intramolecular cyclization reactions to construct cyclic systems, particularly five-membered rings. For instance, radical cyclization or transition-metal-catalyzed cyclization could lead to the formation of substituted cyclopentane (B165970) or cyclopentene (B43876) derivatives. The synthesis of functionalized cyclopentanes from diallyl carbonyl compounds is a known synthetic strategy.

The following table summarizes potential derivatization strategies for this compound.

Reaction TypeReagentsExpected Product
Hydroboration-Oxidation 1. BH₃·THF; 2. H₂O₂, NaOHDiol derivative
Epoxidation m-CPBADiepoxide derivative
Intramolecular Radical Cyclization AIBN, Bu₃SnHSubstituted cyclopentane
Palladium-catalyzed Allylic Alkylation Nucleophile, Pd catalystFunctionalized allyl side chain

This table presents potential derivatization reactions based on the known reactivity of diallylated active methylene compounds.

Studies on the palladium-catalyzed allylic alkylation of β-ketoesters demonstrate a versatile method for forming new carbon-carbon bonds at the allylic position. nih.gov This approach could be applied to further functionalize the allyl moieties of the title compound.

Utility As a Versatile Synthetic Intermediate and Building Block

Precursor in the Construction of Complex Polycyclic Systems

The diallylic nature of ethyl 2-acetyl-2-allylpent-4-ene-1-oate makes it an excellent candidate for the synthesis of complex polycyclic systems through intramolecular cyclization strategies. The two allyl chains can be engaged in a variety of ring-forming reactions, leading to the rapid assembly of carbocyclic and heterocyclic frameworks.

One of the most powerful methods for the formation of cyclic structures from diene systems is ring-closing metathesis (RCM) . wikipedia.orgnih.gov Catalyzed by ruthenium-based complexes, such as Grubbs' catalysts, RCM can efficiently form a new carbon-carbon double bond between the two allyl groups of this compound, leading to the formation of a seven-membered ring. The resulting cyclic β-keto ester can then serve as a versatile intermediate for further functionalization and elaboration into more complex polycyclic architectures. The efficiency of RCM is often high, and it is tolerant of a wide range of functional groups, making it a valuable tool in modern organic synthesis. wikipedia.org

Another important cyclization strategy is the intramolecular Dieckmann condensation . This reaction, which is an intramolecular version of the Claisen condensation, is particularly well-suited for β-keto esters. wikipedia.orgyoutube.com While the primary application of the Dieckmann condensation is for the formation of five- or six-membered rings from molecules containing two ester groups, modifications and tandem reaction sequences can be envisioned where the diallyl β-keto ester undergoes a transformation to a species suitable for this type of cyclization.

Furthermore, the allyl groups can participate in intramolecular ene reactions , where one allyl group acts as the "ene" and the other as the "enophile". This thermal or Lewis acid-catalyzed reaction can lead to the formation of five- or six-membered rings with a high degree of stereocontrol. The resulting cyclic structure would contain a vinyl group and a side chain, which can be further manipulated to construct more complex polycyclic systems.

The following table summarizes potential intramolecular cyclization reactions for constructing polycyclic systems from diallyl β-keto esters:

Cyclization StrategyCatalyst/ConditionsResulting Ring SystemKey Features
Ring-Closing Metathesis (RCM)Ruthenium catalysts (e.g., Grubbs' catalyst)Unsaturated medium-sized ringsHigh functional group tolerance, formation of a C=C bond. wikipedia.orgnih.gov
Intramolecular Dieckmann CondensationStrong base (e.g., sodium ethoxide)Cyclic β-keto esters (typically 5- or 6-membered)Requires a precursor with two ester groups. wikipedia.orgyoutube.com
Intramolecular Ene ReactionThermal or Lewis acid catalysisSubstituted carbocyclesForms a C-C single bond and a new stereocenter.

Role in the Synthesis of Scaffolds for Natural Product Analogs

Natural products often possess complex, three-dimensional structures that are responsible for their potent biological activities. The development of synthetic routes to these molecules and their analogs is a major focus of chemical research. This compound, with its multiple functional groups, can serve as a valuable starting material for the synthesis of scaffolds that mimic the core structures of various natural products.

The allyl groups are particularly useful handles for introducing additional complexity. For instance, palladium-catalyzed allylic alkylation of the enolate of the β-keto ester can be used to introduce a variety of substituents at the α-position, further diversifying the molecular scaffold. This reaction is known for its high efficiency and stereoselectivity, allowing for the controlled introduction of new stereocenters.

Moreover, the double bonds of the allyl groups can be subjected to a range of transformations, including dihydroxylation, epoxidation, and ozonolysis , to introduce oxygen-containing functional groups that are common in natural products. For example, dihydroxylation of the allyl groups would lead to a tetraol, a common motif in polyketide natural products.

The β-keto ester functionality itself is a precursor to a variety of other functional groups. Decarboxylation of the corresponding β-keto acid can provide a ketone, while reduction can yield a 1,3-diol, another common structural feature in natural products. The combination of these transformations allows for the synthesis of a diverse array of scaffolds for the development of new therapeutic agents.

Integration into Synthetic Routes for Advanced Organic Materials Precursors

The presence of two polymerizable allyl groups makes this compound a promising monomer or crosslinking agent in the synthesis of advanced organic materials. Diallyl compounds are known to participate in polymerization reactions, leading to the formation of cross-linked polymers with enhanced thermal and mechanical properties. nbinno.comresearchgate.net

In free-radical polymerization , the allyl groups can react to form a three-dimensional network structure. The β-keto ester moiety can impart specific properties to the resulting polymer, such as increased polarity or the ability to chelate metal ions. Such polymers could find applications in coatings, adhesives, and specialty resins. nbinno.comresearchgate.net

Furthermore, the allyl groups can undergo thiol-ene "click" reactions , a highly efficient and versatile method for polymer modification and network formation. nih.gov This reaction involves the addition of a thiol across the double bond of the allyl group, and it proceeds under mild conditions with high yields. This allows for the precise control over the structure and properties of the resulting material.

The versatility of this compound as a precursor for organic materials is summarized in the table below:

Polymerization/Modification MethodReactivity of Allyl GroupsPotential Material Properties
Free-Radical PolymerizationCrosslinking of polymer chainsEnhanced thermal stability, mechanical strength. nbinno.com
Thiol-Ene "Click" ReactionEfficient and orthogonal functionalizationTunable properties, formation of well-defined networks. nih.gov

Exploration of its Potential in Cascade and Domino Reactions

Cascade and domino reactions are powerful synthetic strategies that allow for the formation of multiple chemical bonds in a single synthetic operation, leading to a rapid increase in molecular complexity. The structure of this compound is ideally suited for such reaction sequences, particularly those involving sigmatropic rearrangements of the allyl groups.

A key potential cascade reaction is a tandem Claisen-Cope rearrangement . The Claisen rearrangement is a researchgate.netresearchgate.net-sigmatropic rearrangement of an allyl vinyl ether. While the subject compound is not an allyl vinyl ether, it can be envisioned that under certain conditions, the enol form of the β-keto ester could undergo O-allylation to form a transient allyl vinyl ether intermediate, which would then readily undergo a Claisen rearrangement. If this is followed by a Cope rearrangement of the resulting diallylated intermediate, a complex carbocyclic skeleton could be assembled in a single step.

Another possibility is a domino reaction involving an ene reaction followed by a cyclization . For instance, an intramolecular ene reaction between the two allyl groups could be followed by a subsequent cyclization of the resulting intermediate, such as a Michael addition or an aldol (B89426) condensation, to form a polycyclic system.

These cascade reactions offer an elegant and efficient way to construct complex molecular architectures from a relatively simple starting material. The specific outcome of these reactions would be highly dependent on the reaction conditions, including the choice of catalyst and solvent.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can elucidate electron distribution, orbital energies, and molecular geometries, which in turn dictate the molecule's reactivity.

Density Functional Theory (DFT) is a widely used computational method to study the electronic structure of molecules. It can be employed to investigate the reaction pathways and energy profiles for the synthesis and subsequent reactions of Ethyl 2-acetyl-2-allylpent-4-ene-1-oate. A key synthetic route to this compound involves the diallylation of ethyl acetoacetate (B1235776). DFT calculations can be used to model the reaction mechanism, identifying transition states and intermediates.

For instance, a plausible mechanism involves the sequential deprotonation of ethyl acetoacetate followed by nucleophilic attack on an allyl halide. DFT calculations, often using functionals like B3LYP with a suitable basis set such as 6-31G(d,p), can determine the activation energies for each step. These calculations can reveal the preferred reaction pathway and the stereochemical outcome of the reaction.

Furthermore, this compound, possessing two allyl groups, is a potential precursor for Claisen rearrangement. Theoretical investigations on similar allyl vinyl ethers have shown that DFT can accurately predict the activation barriers for such nih.govnih.gov-sigmatropic shifts. redalyc.orgrsc.org For this compound, a keto-enol tautomerization would be required to form the necessary vinyl ether intermediate for a Claisen rearrangement. DFT could be used to calculate the energetics of this tautomerization and the subsequent rearrangement, providing insight into the feasibility of this reaction under different conditions.

Table 1: Hypothetical DFT Calculated Energy Profile for the Diallylation of Ethyl Acetoacetate

StepReactant(s)Product(s)Transition State Energy (kcal/mol)Reaction Energy (kcal/mol)
1. DeprotonationEthyl acetoacetate + BaseEnolate + Conjugate Acid5.2-10.5
2. First AllylationEnolate + Allyl BromideEthyl 2-acetyl-2-allyl-4-pentenoate + Bromide15.8-25.3
3. Second DeprotonationMono-allylated product + BaseEnolate of mono-allylated product + Conjugate Acid6.1-9.8
4. Second AllylationEnolate of mono-allylated product + Allyl BromideThis compound + Bromide17.2-23.7

Note: Data is illustrative and based on typical values for similar reactions.

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals provide insights into a molecule's ability to act as a nucleophile or an electrophile.

For this compound, the HOMO is likely to be localized on the π-systems of the two allyl groups, making these positions susceptible to electrophilic attack. The LUMO, on the other hand, would be expected to have significant contributions from the carbonyl groups of the acetyl and ester functionalities, indicating these are the most likely sites for nucleophilic attack. The HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity. mdpi.comresearchgate.net

FMO analysis can also be used to understand the regioselectivity and stereoselectivity of reactions. For example, in a potential Diels-Alder reaction where one of the allyl groups acts as a diene, the orbital coefficients of the HOMO and LUMO of the reactants would determine the preferred orientation of approach and the resulting stereochemistry of the product.

Table 2: Hypothetical Frontier Molecular Orbital Properties of this compound

OrbitalEnergy (eV)Primary LocalizationImplied Reactivity
HOMO-9.8π-orbitals of the allyl groupsNucleophilic (at C=C)
LUMO-1.2π*-orbitals of the carbonyl groupsElectrophilic (at C=O)
HOMO-LUMO Gap8.6Moderate reactivity, typical for unsaturated esters

Note: Values are hypothetical and representative for a molecule of this type.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Due to the presence of several single bonds, this compound is a flexible molecule with a large number of possible conformations. libretexts.org Molecular Dynamics (MD) simulations can be used to explore the conformational landscape of this molecule and identify the most stable conformers. youtube.comrsc.org MD simulations model the movement of atoms over time by solving Newton's equations of motion.

MD simulations can also provide insights into intermolecular interactions. By simulating a system containing multiple molecules of this compound, one can study how they pack together in the liquid state. This can reveal information about properties like density and viscosity. Furthermore, simulations with other molecules can be used to predict solubility and partitioning behavior.

Computational Design of Novel Catalytic Systems for Compound Synthesis

The synthesis of this compound, typically through the diallylation of a β-keto ester, can be catalyzed by various systems. doaj.orgnih.gov Computational chemistry plays a vital role in the design and optimization of these catalysts. For instance, DFT calculations can be used to study the mechanism of catalysis, such as the interaction of a metal catalyst with the enolate intermediate. nih.govresearchgate.net

By modeling the catalytic cycle, researchers can identify the rate-determining step and the factors that control the catalyst's activity and selectivity. This knowledge can then be used to design new catalysts with improved performance. For example, by systematically changing the ligands on a metal catalyst in a computational model, one can predict which ligands will lead to faster reaction rates or higher enantioselectivity in asymmetric catalysis. This in silico screening approach can significantly accelerate the discovery of new and more efficient catalytic systems.

In Silico Prediction of Spectroscopic Parameters to Aid Experimental Characterization

Computational methods can be used to predict various spectroscopic parameters, which can be invaluable in the characterization of new compounds like this compound. For instance, DFT calculations can predict the vibrational frequencies of a molecule, which can then be compared with an experimental infrared (IR) spectrum to aid in the assignment of spectral bands.

Similarly, nuclear magnetic resonance (NMR) chemical shifts and coupling constants can be calculated. nih.govkettering.edu These calculations are typically performed by first optimizing the molecular geometry and then computing the magnetic shielding tensors for each nucleus. By averaging over the different populated conformations, a more accurate prediction of the NMR spectrum can be obtained. nih.gov This can be particularly useful for complex molecules with overlapping signals in their experimental spectra.

Table 3: Hypothetical In Silico Predicted vs. Experimental Spectroscopic Data for this compound

Spectroscopic TechniquePredicted Parameter (Illustrative)Experimental Observation (Typical)
IR SpectroscopyC=O (ester) stretch: 1735 cm⁻¹; C=O (ketone) stretch: 1710 cm⁻¹; C=C stretch: 1640 cm⁻¹C=O (ester) stretch: ~1740 cm⁻¹; C=O (ketone) stretch: ~1715 cm⁻¹; C=C stretch: ~1645 cm⁻¹
¹H NMR Spectroscopyδ 5.7-5.9 ppm (m, 2H, -CH=CH₂); δ 4.9-5.1 ppm (m, 4H, -CH=CH₂); δ 4.1 ppm (q, 2H, -OCH₂CH₃); δ 2.5 ppm (d, 4H, -CH₂-CH=); δ 2.1 ppm (s, 3H, -COCH₃); δ 1.2 ppm (t, 3H, -OCH₂CH₃)Consistent with predicted shifts and multiplicities.
¹³C NMR Spectroscopyδ 202 ppm (C=O, ketone); δ 170 ppm (C=O, ester); δ 134 ppm (-CH=CH₂); δ 118 ppm (-CH=CH₂); δ 61 ppm (-OCH₂-); δ 60 ppm (quaternary C); δ 40 ppm (-CH₂-allyl); δ 28 ppm (-COCH₃); δ 14 ppm (-CH₃, ethyl)Consistent with predicted chemical shifts.

Note: Predicted values are for illustrative purposes and would be obtained from specific DFT calculations.

Future Research Directions and Uncharted Territories

Greener Pathways: The Quest for Environmentally Sustainable Synthesis

The traditional synthesis of diallylated carbonyl compounds often relies on stoichiometric bases and alkylating agents, generating significant waste. Future research must prioritize the development of more environmentally benign and atom-economical methods for the synthesis of Ethyl 2-acetyl-2-allylpent-4-ene-1-oate. This involves exploring catalytic approaches that minimize waste and energy consumption, aligning with the principles of green chemistry. nih.gov

Key areas for investigation include:

Catalytic Allylation: Transition-metal catalyzed allylation of ethyl acetoacetate (B1235776) offers a promising alternative to classical methods. Catalysts based on palladium, ruthenium, or iridium could enable the direct use of allyl alcohol or allyl carbonate, with water as the only byproduct. researchgate.net Boron-catalyzed dehydrative allylation in water presents another attractive, metal-free option. researchgate.net

Flow Chemistry: Continuous flow reactors can offer superior control over reaction parameters, leading to higher yields, improved safety, and easier scalability. Developing a flow-based synthesis would represent a significant advancement in the sustainable production of this compound.

Bio-catalysis: The use of enzymes, or whole-cell systems, for the allylation of β-keto esters is a nascent but rapidly growing field. mdpi.com Engineering enzymes to catalyze the formation of this specific diallylated product would be a groundbreaking achievement in green synthesis.

Mastering Chirality: Asymmetric Synthesis and Stereocontrol

This compound possesses a quaternary stereocenter at the α-position, a common feature in many biologically active natural products. rsc.org The synthesis of this compound in an enantiomerically pure form is a significant challenge but holds immense value. Future research should be intensely focused on developing methodologies for the asymmetric synthesis and stereocontrol of this chiral center.

Promising avenues for exploration include:

Asymmetric Allylic Alkylation (AAA): This powerful technique, often employing chiral ligands with transition metals like palladium, has proven effective in constructing quaternary stereocenters. nih.gov The development of a highly enantioselective AAA protocol for the diallylation of ethyl acetoacetate would be a landmark achievement.

Organocatalysis: Chiral small molecules, such as cinchona alkaloid derivatives, can be used as phase-transfer catalysts for the asymmetric alkylation of β-keto esters, offering a metal-free alternative. rsc.org

Chiral Auxiliaries: The temporary attachment of a chiral auxiliary to the ethyl acetoacetate starting material could direct the stereochemical outcome of the diallylation, with the auxiliary being cleaved in a subsequent step.

ApproachCatalyst/ReagentPotential Advantages
Asymmetric Allylic AlkylationChiral Ligand/Transition Metal (e.g., Pd)High enantioselectivity, broad substrate scope.
OrganocatalysisChiral Phase-Transfer CatalystsMetal-free, environmentally benign.
Chiral AuxiliariesRemovable Chiral GroupStoichiometric control, predictable stereochemistry.

Unveiling New Transformations: Exploration of Novel Reactivities

The two allyl groups in this compound are ripe for a multitude of chemical transformations. A systematic exploration of its reactivity could lead to the discovery of novel synthetic pathways and the creation of complex molecular architectures.

Future research should investigate:

Ring-Closing Metathesis (RCM): The two terminal double bonds could be subjected to RCM to construct various cyclic and bicyclic systems, which are prevalent in natural products.

Tandem Reactions: The compound is an ideal substrate for tandem reactions where multiple bonds are formed in a single operation. For example, a hydroformylation-cyclization sequence could lead to complex heterocyclic structures.

Palladium-Catalyzed Transformations: As a β-keto ester, it can be a precursor to palladium enolates, which can participate in a variety of coupling reactions, aldol (B89426) condensations, and Michael additions under neutral conditions. nih.gov

Deoxygenative Transformations: The carbonyl group can be a handle for various deoxygenative transformations, potentially leading to the formation of alkenes or other functional groups through reactions with reagents like gem-diborylalkanes. researchgate.netnih.gov

Building with Purpose: Design and Synthesis of Derivatives

The functional groups within this compound—the ester, the ketone, and the two allyl groups—can be selectively modified to create a library of derivatives with enhanced synthetic utility.

Future efforts should be directed towards:

Modification of the Allyl Groups: The terminal alkenes can be transformed into a wide array of other functional groups, such as alcohols, aldehydes, epoxides, or amines, through established synthetic methods.

Derivatization of the Carbonyl Groups: The ketone and ester moieties can be selectively reduced, oxidized, or converted into other functional groups like hydrazones, oximes, or amides. For instance, the synthesis of α-keto amides from related β-keto esters is a known transformation. organic-chemistry.org

Synthesis of Heterocyclic Derivatives: The dicarbonyl functionality can be used as a building block for the synthesis of various five- and six-membered heterocyclic rings, such as pyrazoles, isoxazoles, and pyrimidines.

The Power of Many: Integration into Multicomponent Reactions

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a complex product, are highly valued for their efficiency and atom economy. mdpi.com this compound, with its multiple reactive sites, is an excellent candidate for integration into novel MCR sequences.

Future research in this area could explore:

Isonitrile-Based MCRs: The carbonyl group could potentially participate in isonitrile-based MCRs like the Ugi or Passerini reactions, leading to the rapid assembly of complex, peptide-like structures. mdpi.com

Tandem MCR-Cyclization Sequences: An MCR could be designed to introduce new functionalities that then participate in an intramolecular cyclization with the existing allyl groups, leading to the formation of intricate polycyclic systems in a single pot.

Phosphine-Catalyzed MCRs: Ethyl diphenylphosphine (B32561) has been shown to catalyze three-component reactions involving aldehydes, acrylates, and dicarbonyl compounds, suggesting a potential avenue for the further functionalization of the title compound. mdpi.com

Q & A

Q. How can crystallographic data (e.g., thermal ellipsoids) be visualized to interpret molecular geometry?

  • Methodological Answer :
  • ORTEP-3 : Generate thermal ellipsoid plots to visualize atomic displacement parameters, highlighting regions of conformational flexibility (e.g., allyl group rotation) .
  • Mercury CSD : Overlay multiple crystal structures to analyze packing interactions influencing stability .

Contradictions & Troubleshooting

Q. How to address inconsistent chromatographic results across labs?

  • Methodological Answer :
  • Standardized Protocols : Adopt USP guidelines for column conditioning (e.g., equilibration with 10 column volumes).
  • Inter-lab Calibration : Share reference samples spiked with internal standards (e.g., ethyl benzoate) to validate retention times .

Q. Why might DSC data show unexpected thermal decomposition profiles?

  • Methodological Answer :
  • Sample Purity : Re-crystallize the compound to remove impurities acting as catalysts.
  • Atmosphere Control : Perform DSC under nitrogen to suppress oxidative degradation during heating cycles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.